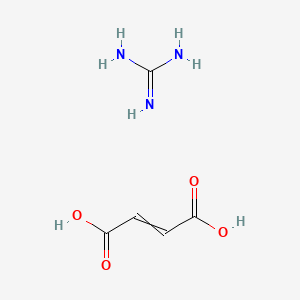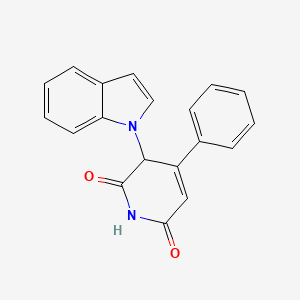
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- is a complex organic compound that features a pyridinedione core substituted with an indole and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyridinedione precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and pyridinedione-based molecules. Examples are:
- 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-methyl-
- 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-ethyl-
Uniqueness
What sets 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
61195-75-3 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-indol-1-yl-4-phenyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C19H14N2O2/c22-17-12-15(13-6-2-1-3-7-13)18(19(23)20-17)21-11-10-14-8-4-5-9-16(14)21/h1-12,18H,(H,20,22,23) |
Clé InChI |
MVCZPBYPNDUPBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)C2N3C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
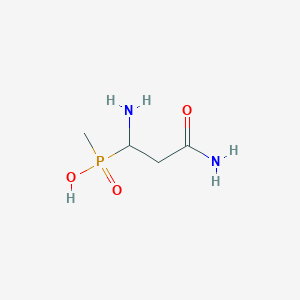
methyl}oxophosphanium](/img/structure/B14586250.png)
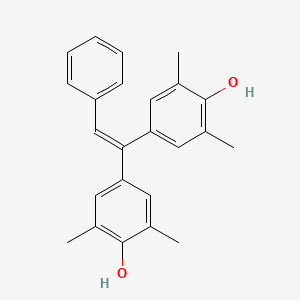
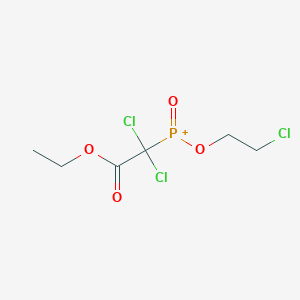

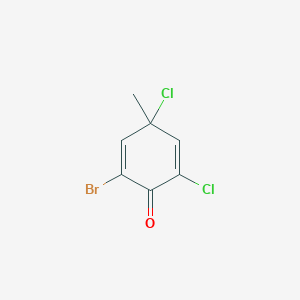
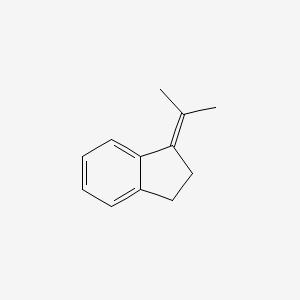
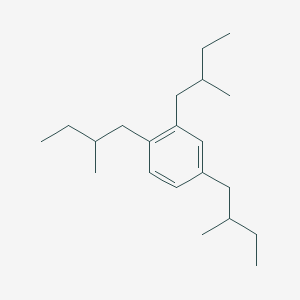
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
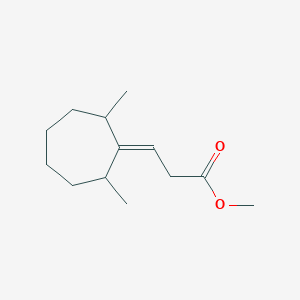
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
